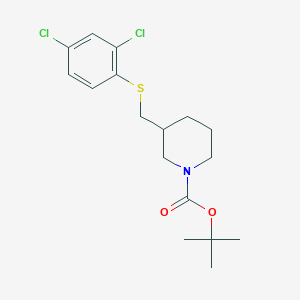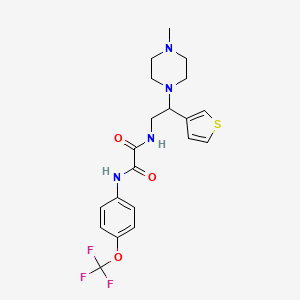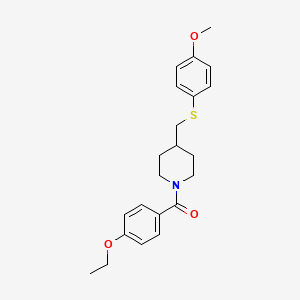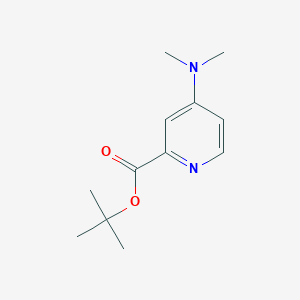
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide involves the reaction of furan-3-carboxaldehyde with 2-methoxyethylamine to form N-(furan-3-ylmethyl)-2-methoxyethylamine. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the final product.
Starting Materials
Furan-3-carboxaldehyde, 2-methoxyethylamine, 2-(trifluoromethyl)benzoyl chloride
Reaction
Step 1: Furan-3-carboxaldehyde is reacted with 2-methoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate to form N-(furan-3-ylmethyl)-2-methoxyethylamine., Step 2: N-(furan-3-ylmethyl)-2-methoxyethylamine is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide.
Wirkmechanismus
The exact mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide is not fully understood. However, it is believed to act as a modulator of protein-protein interactions, potentially affecting the function of various cellular signaling pathways.
Biochemische Und Physiologische Effekte
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. These effects can vary depending on the specific research application, but may include changes in protein-protein interactions, alterations in cellular signaling pathways, and changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide is its potential as a tool for studying various biological processes. However, there are also limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and the compound may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide. Some possible areas of study include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent, and development of new research tools based on this compound. Additionally, future research could focus on identifying potential off-target effects and developing strategies to mitigate these effects.
Wissenschaftliche Forschungsanwendungen
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have potential as a tool for studying various biological processes, such as protein-protein interactions and cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-22-9-7-20(10-12-6-8-23-11-12)15(21)13-4-2-3-5-14(13)16(17,18)19/h2-6,8,11H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOJZTXHFMFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)


![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)




![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)
![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2909798.png)
